molecular formula C25H34N6O4 B3321336 Isopiperazinonafil CAS No. 1335201-06-3

Isopiperazinonafil

Cat. No.: B3321336
CAS No.: 1335201-06-3
M. Wt: 482.6 g/mol
InChI Key: XSWZLBOGOJABIG-UHFFFAOYSA-N
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Description

Isopiperazinonafil is a synthetic analog of sildenafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction. First identified in 2012 as an adulterant in herbal dietary supplements, this compound is structurally characterized by the replacement of sildenafil’s piperazine ring with a piperazinone moiety and its sulfonyl group with a hydroxyethyl structure . These modifications allow it to evade standard regulatory screenings while retaining PDE-5 inhibitory activity, posing significant health risks due to undeclared pharmacological effects in over-the-counter products.

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-2-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-19(17)35-7-3)14-20(32)31-12-11-30(6-2)21(33)15-31/h9-10,13,20,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWZLBOGOJABIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC(N4CCN(C(=O)C4)CC)O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335201-06-3
Record name Isopiperazinonafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

Isopiperazinonafil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Scientific Research Applications

Isopiperazinonafil has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential use in treating various medical conditions, such as erectile dysfunction and pulmonary arterial hypertension.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of isopiperazinonafil involves the inhibition of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues .

Comparison with Similar Compounds

Structural Comparison with Sildenafil and Analogs

Isopiperazinonafil belongs to a class of clandestine PDE-5 inhibitor analogs designed to mimic approved drugs like sildenafil, vardenafil, and tadalafil. Key structural differences are summarized below:

Compound Core Modifications Key Functional Groups
Sildenafil Piperazine ring, sulfonyl group 5-(2-ethoxy-5-sulfonylphenyl) pyrazolo-pyrimidinone
This compound Piperazinone ring, hydroxyethyl group 5-(2-ethoxy-5-hydroxyethylphenyl) pyrazolo-pyrimidinone
Piperazinonafil Piperazinone ring (no hydroxyethyl) Similar to this compound but retains sulfonyl group
Thiosildenafil Sulfur substitution in the heterocyclic core Thioether or thioamide modifications

Key Findings :

  • The hydroxyethyl group replaces the sulfonyl moiety, diminishing hydrogen-bonding capacity, which may reduce PDE-5 binding affinity but enhance evasion of chromatographic detection .

Pharmacological and Health Risk Comparisons

This compound and its analogs share PDE-5 inhibitory effects but differ in safety profiles due to structural variations:

Parameter This compound Sildenafil Thiosildenafil
PDE-5 Inhibition Moderate (estimated) High Variable (sulfur-dependent)
Side Effects Undocumented (risk of hypotension, priapism) Well-characterized (headaches, flushing) Potential hepatotoxicity
Regulatory Status Unapproved, adulterant FDA-approved Banned in supplements

Health Risks :

  • This compound’s lack of clinical testing raises concerns about unanticipated drug interactions and cardiovascular risks, especially in patients with comorbid conditions .
  • Analogues like Thiosildenafil introduce sulfur atoms, which may generate reactive metabolites linked to organ toxicity .

Analytical Detection Methods

Advanced techniques are required to distinguish this compound from similar compounds due to structural mimicry:

Method This compound Sildenafil Piperazinonafil
LC-MS (ESI−) Distinct [M−H]⁻ ion at m/z 466 [M−H]⁻ ion at m/z 474 [M−H]⁻ ion at m/z 480
NMR Spectroscopy Piperazinone (δ 3.2–3.8 ppm), hydroxyethyl (δ 4.1 ppm) Piperazine (δ 2.9–3.1 ppm), sulfonyl (δ 7.8 ppm) Piperazinone without hydroxyethyl
UV Absorption λmax 290 nm λmax 295 nm Similar to this compound

Challenges :

  • Structural similarities necessitate complementary methods (e.g., HMBC and NOESY NMR experiments) to resolve regioisomers like this compound and Piperazinonafil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopiperazinonafil
Reactant of Route 2
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